N-(2-Methoxybenzyl)picolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-6-11(13)10-16-14(17)12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
IGAJGEZVRGTGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Methoxybenzyl Picolinamide
Advanced Synthetic Routes to N-(2-Methoxybenzyl)picolinamide
The construction of the amide bond in this compound can be achieved through various synthetic strategies, ranging from classical methods to modern catalytic systems that offer improved efficiency and selectivity.
Transition Metal-Catalyzed Approaches (e.g., Rhodium(III)-Catalyzed C-H Arylations)
Transition metal catalysis, particularly with rhodium, has emerged as a powerful tool for the formation of C-N bonds and C-C bonds through C-H activation. Rhodium(III)-catalyzed C-H activation is a prominent strategy for the arylation of (hetero)arenes. nih.gov This methodology allows for the direct coupling of a C-H bond with an arylating agent, providing an atom-economical route to biaryl compounds and their derivatives. nih.govamericanelements.com
While a direct synthesis of this compound using this method on a picolinamide (B142947) precursor is not explicitly detailed in the provided literature, the principle can be applied to create advanced analogues. For instance, a pre-functionalized picolinamide core could undergo Rh(III)-catalyzed C-H arylation to introduce new aryl groups on the pyridine (B92270) ring. These reactions typically proceed under mild conditions and can tolerate a variety of functional groups. nih.gov The versatility of this approach has been demonstrated in the synthesis of complex molecules, including quinoline-based bis-heterocycles, through a cascade C-H activation and cyclization process. rsc.org Similarly, ruthenium-catalyzed C-H arylation has been successfully applied to pyridine carboxylates, demonstrating the feasibility of functionalizing such scaffolds. acs.org
Green and Selective Synthesis Techniques (e.g., Water-Soluble Porphyrazinato Copper(II) Catalysis)
In line with the principles of green chemistry, recent research has focused on developing catalytic systems that operate in environmentally benign solvents like water. One such advancement is the use of water-soluble porphyrazinato copper(II) catalysts for the synthesis of N-substituted amides. The complex N,N',N'',N'''-Tetramethyl tetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate (B86663) has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water.
This one-pot synthesis from nitriles and primary amines is highly selective and offers a significant environmental advantage over traditional methods that often require organic solvents. A key benefit of this system is the ability to recover and reuse the catalyst multiple times without a significant loss of efficiency, enhancing its sustainability. This technique represents a viable and green pathway for the synthesis of this compound by reacting picolinonitrile with 2-methoxybenzylamine (B130920) in an aqueous medium. Other copper-catalyzed systems, such as those using copper nanoparticles on zeolite Y, have also proven effective for amide bond formation under mild, ligand-free conditions. core.ac.uk
General Strategies for N-Substituted Amide Formation
The formation of the amide bond is one of the most fundamental reactions in organic chemistry. Several general and reliable methods are available for the synthesis of N-substituted amides like this compound. nih.gov The most common approach involves the reaction of a carboxylic acid derivative with an amine.
Key strategies include:
From Acyl Chlorides : The reaction between an acyl chloride (e.g., picolinoyl chloride) and an amine (2-methoxybenzylamine) is a rapid and often high-yielding method. It is typically performed in the presence of a base to neutralize the HCl byproduct. chemguide.co.uk
From Carboxylic Acids : Direct condensation of a carboxylic acid (picolinic acid) and an amine is possible but usually requires high temperatures or the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC and EDCI) and uronium salts (like HATU and HBTU).
From Esters : The aminolysis of esters, where an ester of picolinic acid reacts with 2-methoxybenzylamine, is another effective method for forming the amide bond.
Other Methods : Specialized reactions such as the Beckmann rearrangement, the Schmidt rearrangement, and various coupling reactions (e.g., Chan-Lam coupling) also provide pathways to amide synthesis. organic-chemistry.org
Table 1: Comparison of General Amide Synthesis Strategies
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Route | Acyl Chloride, Amine | Base (e.g., pyridine, triethylamine) | High reactivity, good yields chemguide.co.uk | Acyl chloride may be moisture-sensitive |
| Coupling Agent Route | Carboxylic Acid, Amine | Coupling agent (e.g., HATU, EDCI) | Mild conditions, high yields | Cost of coupling agents, byproduct removal |
| Ester Aminolysis | Ester, Amine | Often requires heat or catalysis | Good for certain substrates | Can be slower than other methods |
| Green Catalysis | Nitrile, Amine | Water-soluble Cu(II) catalyst, H₂O | Environmentally friendly, reusable catalyst | May not be suitable for all substrates |
Design and Synthesis of this compound Analogues
The systematic modification of the this compound structure is crucial for structure-activity relationship (SAR) studies and the development of compounds with optimized properties. This involves altering substituents on the aromatic rings or changing the core scaffold itself.
Substituent Modifications on the Phenyl and Pyridine Rings
Modifying the substituents on the phenyl and pyridine rings of the this compound scaffold can significantly impact its biological and physicochemical properties. The introduction of different functional groups allows for the fine-tuning of factors like potency, selectivity, and solubility. nih.gov
For example, studies on related pyridine carboxyamide derivatives have shown that adding various aryl groups or other substituents to the pyridine ring can lead to appreciable changes in activity. nih.govresearchgate.net Similarly, modifications on the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic density of the ring and influence its interaction with biological targets. nih.gov Increasing the number of methoxy (B1213986) groups on a phenyl ring attached to a pyridine scaffold has been shown to enhance the anti-inflammatory activity in some series of compounds. nih.gov Conversely, in other picolinamide series, the addition of polar substituents or larger moieties like chloro or bromo groups was not well tolerated and did not enhance inhibitory activities. nih.gov
Table 2: Examples of Substituent Modifications in Picolinamide-Related Scaffolds
| Scaffold Type | Position of Modification | Example Substituents | Observed Effect |
|---|---|---|---|
| Pyridine Carboxyamide | 5-position of pyridine ring | Substituted aryl groups, pyrazole (B372694) carboxylic acid | Appreciable to potent inhibitory activity nih.gov |
| Picolinamide | Phenyl ring | Halogens (Br, F), Polar groups (OH) | Not well tolerated, failed to enhance activity nih.gov |
| Pyridine Scaffold | Phenyl ring | Additional methoxy groups | Enhanced anti-inflammatory activity nih.gov |
Scaffold Alterations within the Picolinamide Moiety
Scaffold hopping involves making significant changes to the core structure of a molecule while aiming to retain or improve its biological activity. For the picolinamide moiety, this could involve replacing the pyridine ring with another heterocyclic system. Such alterations can lead to novel intellectual property and may improve properties like metabolic stability or cell permeability.
Research has explored a variety of analogues by altering the core picolinamide scaffold. nih.gov Examples of such modifications include:
Ring Replacement : The pyridine ring can be replaced with other heterocycles. For instance, pyrimidine-4-carboxamide (B1289416) compounds have been synthesized and investigated as alternatives to picolinamides. google.com
Introduction of Fused Systems : The phenyl rings in related structures have been replaced by more complex systems like indazole or indole (B1671886) to explore new interactions with biological targets. nih.gov
Alteration of Linker : The amide linker itself can be modified or replaced with other functional groups to change the geometry and flexibility of the molecule, although this moves away from the strict definition of a picolinamide.
These strategies demonstrate the chemical tractability of the picolinamide scaffold, allowing for extensive derivatization to explore a wide chemical space. nih.gov
Fluorinated and Radiolabeled Derivatives for Preclinical Research
The development of fluorinated and radiolabeled derivatives of this compound is a critical area of research for advancing preclinical studies, particularly in the realm of molecular imaging. The introduction of a fluorine atom, especially the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), enables the use of Positron Emission Tomography (PET), a powerful non-invasive imaging technique to study biological processes in vivo. While specific research on fluorinated and radiolabeled this compound is not extensively documented in publicly available literature, the synthetic strategies and preclinical applications can be inferred from structurally related picolinamide derivatives that have been successfully developed as PET probes.
The primary approach for synthesizing ¹⁸F-labeled picolinamides involves the direct radiofluorination of suitable precursors. nih.govacs.orgnih.gov This methodology is favored for its efficiency and the high specific activity of the resulting radiotracers. Typically, a bromo-substituted picolinamide precursor is reacted with no-carrier-added ¹⁸F-fluoride. nih.govacs.orgnih.gov The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, where the bromine atom is replaced by the ¹⁸F-fluoride ion.
For a hypothetical synthesis of an ¹⁸F-labeled this compound derivative, a precursor such as N-(2-Methoxybenzyl)-5-bromopicolinamide could be utilized. The synthesis would proceed as outlined in the following table:
| Precursor | Reagents and Conditions | Product |
| N-(2-Methoxybenzyl)-5-bromopicolinamide | No-carrier-added [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃, in a suitable aprotic solvent (e.g., DMSO), heated at elevated temperatures. | [¹⁸F]N-(2-Methoxybenzyl)-5-fluoropicolinamide |
This direct labeling strategy offers a rapid and single-step radiosynthesis, which is crucial given the short half-life of fluorine-18 (approximately 110 minutes). acs.org
Preclinical research involving such radiolabeled picolinamide derivatives primarily focuses on their evaluation as PET imaging agents. Studies on analogous compounds have demonstrated their potential for imaging specific biological targets, such as malignant melanoma. nih.govacs.orgnih.gov The preclinical evaluation of a novel radiotracer like [¹⁸F]N-(2-Methoxybenzyl)-5-fluoropicolinamide would typically involve a series of in vitro and in vivo studies.
Key Preclinical Research Findings from Analogous Picolinamide Derivatives:
In Vitro Studies: Initial evaluation would involve assessing the binding affinity and specificity of the fluorinated compound to its intended biological target using cell-based assays.
Small Animal PET Imaging: Following in vitro validation, PET imaging studies in animal models (e.g., mice bearing xenograft tumors) are conducted to visualize the in vivo distribution of the radiotracer. nih.govacs.orgnih.gov These studies provide crucial information on tumor uptake and contrast against background tissues. For instance, in studies with other ¹⁸F-picolinamide probes, excellent tumor imaging contrast has been demonstrated. nih.govacs.orgnih.gov
Biodistribution Studies: Quantitative ex vivo biodistribution studies are performed to determine the uptake of the radiotracer in various organs and tissues at different time points post-injection. nih.gov This data provides a detailed pharmacokinetic profile, including clearance mechanisms and potential for off-target accumulation. Favorable pharmacokinetic properties, such as rapid clearance from non-target organs, are highly desirable. nih.gov
In Vivo Stability: The metabolic stability of the radiolabeled compound is a critical parameter. Evidence of good in vivo stability is often inferred from low uptake of radioactivity in bones, which would otherwise indicate defluorination of the probe. nih.govacs.orgnih.gov
The research findings for several analogous ¹⁸F-labeled picolinamide probes are summarized in the table below, highlighting the typical performance metrics evaluated in preclinical research.
| Radiotracer | Precursor | Key Preclinical Findings |
| ¹⁸F-1 (N-(2-(diethylamino)ethyl)-¹⁸F-4-fluoropicolinamide) | N-(2-(diethylamino)ethyl)-4-bromopicolinamide | Demonstrated good tumor imaging contrast in murine melanoma xenografts. nih.govacs.orgnih.gov |
| ¹⁸F-2 (N-(2-(diethylamino)ethyl)-¹⁸F-5-fluoropicolinamide) | N-(2-(diethylamino)ethyl)-5-bromopicolinamide | Showed high tumor-to-muscle ratios, good in vivo stability with low bone uptake, and favorable pharmacokinetic properties. nih.govacs.orgnih.gov |
| ¹⁸F-3 (¹⁸F-MEL050) | Bromo-picolinamide precursor | Exhibited high tumor uptake and excellent tumor-to-background ratios in pigmented melanoma xenografts. nih.gov |
Collectively, the established synthetic methodologies and preclinical evaluation frameworks for other picolinamide derivatives provide a clear roadmap for the development of fluorinated and radiolabeled versions of this compound as potential PET imaging agents for future preclinical research.
Coordination Chemistry and Metal Complexation of N 2 Methoxybenzyl Picolinamide Ligands
Ligand Properties of N-(2-Methoxybenzyl)picolinamide in Metal Chelation
This compound functions as a bidentate chelating ligand, a characteristic common to picolinamide (B142947) derivatives, which are widely utilized in coordination chemistry. nih.gov The coordination with a metal center typically occurs through a neutral N,O binding mode. This involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide carbonyl group. researchgate.net This chelation forms a stable five-membered ring with the metal ion, enhancing the thermodynamic stability of the resulting complex.
The combination of the pyridine ring, an electron-deficient system, with the amide group provides a robust framework for coordination. researchgate.net The N-substituent, in this case, the 2-methoxybenzyl group, can influence the steric and electronic properties of the ligand, which in turn affects the geometry, stability, and reactivity of the metal complexes formed.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. Spectroscopic methods are crucial for characterizing the resulting complexes and confirming the coordination of the ligand to the metal center.
Nickel(II) Coordination Complexes
While extensive research exists on Nickel(II) complexes with various chelating ligands like thiosemicarbazones and their derivatives, specific studies detailing the synthesis and full spectroscopic characterization of Ni(II) complexes with this compound are not widely reported in the surveyed literature. mdpi.com However, the general principles of Ni(II) coordination chemistry suggest that this compound would form stable complexes. The characterization would typically involve techniques such as:
Infrared (IR) Spectroscopy: To confirm coordination, a shift in the ν(C=O) stretching frequency of the amide group would be expected upon binding to the Ni(II) ion.
UV-Vis Spectroscopy: To study the d-d electronic transitions of the octahedral or square-planar Ni(II) center.
Elemental Analysis: To determine the stoichiometry of the complex.
In related Ni(II) complexes with other amide-containing ligands, deprotonation of the amide nitrogen is a key step in coordination, which is observable through the disappearance of the ν(N-H) band in the IR spectrum. mdpi.com
Rhodium, Iridium, and Ruthenium Half-Sandwich Complexes
Novel half-sandwich complexes of rhodium, iridium, and ruthenium containing picolinamide-type ligands have been successfully synthesized and characterized. nih.govhud.ac.uk These complexes are typically prepared by reacting the corresponding metal-halide dimers, such as [Ru(p-cymene)Cl₂]₂ or [Ir(Cp*)Cl₂]₂, with the picolinamide ligand.
Spectroscopic characterization provides clear evidence of complex formation:
IR Spectroscopy: The amidic N-H stretches, typically found around 3319-3342 cm⁻¹ in the free ligands, are observed to be red-shifted to 3225-3265 cm⁻¹ upon complexation, indicating coordination. researchgate.net
¹H NMR Spectroscopy: The deprotonation of the amide proton prior to or upon complexation is a common feature, leading to the disappearance of the amide proton signal in the ¹H NMR spectrum of the complex. researchgate.net
UV-Vis Spectroscopy: The electronic spectra of these complexes show characteristic bands corresponding to charge transfer and ligand-based transitions, typically in the ranges of 415-435 nm and 300-305 nm. researchgate.net
Single-crystal X-ray diffraction has been used to definitively determine the solid-state structures of these complexes, confirming their pseudo-octahedral geometry. whiterose.ac.uk
Table 1: Crystallographic Data for Selected Iridium and Ruthenium Half-Sandwich Picolinamide Complexes. Data sourced from a study on related picolinamide complexes. whiterose.ac.uk
Organoboron Complexes with Picolinamide Supports
For the first time, picolinamide-supported tetracoordinated organoboron complexes have been synthesized. nih.gov This innovative approach utilizes picolinamide ligands to create stable, five-membered boron-containing complexes. The synthesis involves the reaction of a picolinamide derivative with an aryl trifluoroborate, which serves as the source of the diaryl boronyl (BAr₂) moiety. nih.gov
These propeller-type complexes exhibit unique photophysical properties, namely aggregation-induced emission (AIE). This means they are weakly fluorescent in solution but become highly emissive in their aggregated or solid state. nih.gov This phenomenon is attributed to the restriction of intramolecular rotations upon aggregation, which minimizes non-radiative decay pathways. The use of picolinamide as a chelating backbone is crucial for fine-tuning the desirable luminescence properties of these advanced materials. nih.gov
Theoretical and Experimental Studies of Complex Formation and Stability
The formation and stability of metal complexes with this compound and related ligands are investigated through a combination of experimental and theoretical methods.
Experimental Studies:
Spectroscopic Titrations (UV-Vis, NMR): These techniques are used to study complex formation in solution and to determine their stability. By monitoring changes in the spectra upon addition of a metal ion to the ligand (or vice versa), one can calculate the binding constants and stoichiometry of the complexes.
Stability in Biological Media: For complexes with potential biological applications, stability is often tested in relevant media like phosphate-buffered saline (PBS) or cell culture medium. For example, studies on related platinum complexes showed high stability in PBS with no significant spectral changes over 24 hours, indicating the robustness of the complexes. nih.gov The high stability of cyclometalated platinum(II) compounds, for instance, is considered a key advantage, potentially allowing them to reach cellular targets intact. nih.gov
Theoretical Studies:
Density Functional Theory (DFT) Calculations: Computational methods like DFT are employed to model the geometric and electronic structures of the complexes. These calculations can predict bond energies, molecular orbital distributions, and spectroscopic properties, offering insights that complement experimental data. For example, theoretical calculations have helped to elucidate the nature of the electronic transitions responsible for the phosphorescent emissions in platinum-picolinate complexes. nih.gov
The stability of metal complexes is a critical factor, particularly for those designed for specific applications. For instance, the moderate stability of some gallium(III) complexes is considered advantageous for potential use in intratumoral injections, whereas highly stable complexes might be preferred for other applications. nih.gov The interplay between the ligand's structure and the metal center ultimately dictates the stability and reactivity of the resulting coordination compound.
Molecular Structure and Intermolecular Interactions in N 2 Methoxybenzyl Picolinamide and Its Complexes
Crystallographic Analysis of N-(2-Methoxybenzyl)picolinamide and Derivatives
Crystallographic investigations form the bedrock of our understanding of the three-dimensional arrangement of atoms in this compound and its derivatives. These studies reveal a molecule with a complex and adaptable framework, capable of forming various intermolecular interactions.
Conformational Analysis and Dihedral Angles of Molecular Fragments
The conformation of this compound and its analogs is characterized by the relative orientation of its constituent aromatic rings and the amide linker. In a derivative, N-(4-methoxyphenyl)picolinamide (MPPA), the molecule is nearly planar, with a slight twist between the pyridine (B92270) and benzene (B151609) rings. iucr.orgiucr.org The dihedral angle between the mean planes of these rings is reported to be 14.25 (5)°. iucr.org The torsion angles for the N1—C5—C6—N2 and C6—N2—C7—C8 groups are 3.1 (4)° and 12.7 (6)°, respectively, indicating a relatively planar arrangement of the amide bridge. iucr.org The methoxy (B1213986) group also tends to be coplanar with the benzene ring, as shown by the C9—C10—O2—C13 torsion angle of 7.5 (5)°. iucr.org
| Atoms Involved | Dihedral Angle (°) |
| Pyridine Ring & Benzene Ring | 14.25 (5) |
| N1—C5—C6—N2 | 3.1 (4) |
| C6—N2—C7—C8 | 12.7 (6) |
| C9—C10—O2—C13 | 7.5 (5) |
Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds are a key feature in stabilizing the conformation of this compound and its derivatives. nih.gov These interactions can shield polar groups, which may influence the molecule's properties. rsc.org In the case of N-(4-methoxyphenyl)picolinamide, two intramolecular hydrogen bonds are observed. iucr.orgnih.gov One occurs between the pyridine nitrogen (N1) and the amide hydrogen (H2), forming an S(5) ring motif. iucr.org The other is a C—H···O interaction between a benzene carbon (C8) and the amide oxygen (O1), resulting in an S(6) ring motif. iucr.org These intramolecular interactions contribute to the observed planarity of the molecule. iucr.orgnih.gov Picolinic acid itself is capable of forming a weak intramolecular hydrogen bond. researchgate.net
| Donor-H···Acceptor | Distance (Å) | Ring Motif |
| N2—H2···N1 | 2.18 | S(5) |
| C8—H8···O1 | 2.37 | S(6) |
Supramolecular Features and Crystal Packing
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the stability and physical properties of the crystalline solid.
Intermolecular Hydrogen Bonding and C-H···π Interactions
The nature of hydrogen bonding can be diverse. In the cocrystal of naproxen (B1676952) and picolinamide (B142947), carboxylic acid–carboxamide dimers are formed. mdpi.com In other systems, such as those involving 2,4-diaminopyrimidine (B92962), various hydrogen bonding motifs like O-H∙∙∙O, N-H∙∙∙O, and N-H∙∙∙N are observed. nih.gov C-H···π interactions are a type of polar hydrogen-π interaction, which are generally weaker than conventional hydrogen bonds but play a crucial role in stabilizing molecular assemblies. These interactions are characterized by a proton donor pointing towards the center of a π-system.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
In more complex systems, such as those containing sulfur atoms, Hirshfeld analysis can quantify the contribution of less common interactions. For example, in a 2,4-diaminopyrimidine salt, S∙∙∙H/H∙∙∙S contacts contribute 5.7% to the Hirshfeld surface. nih.gov This detailed breakdown of intermolecular contacts provides a comprehensive picture of the forces governing crystal packing.
| Interaction Type | Contribution (%) |
| H···H | 47 |
| C···H/H···C | 22 |
| O···H/H···O | Not specified |
Preclinical Biological Activity and Mechanistic Studies of N 2 Methoxybenzyl Picolinamide Derivatives
Modulation of G Protein-Coupled Receptors (GPCRs)
N-(2-Methoxybenzyl)picolinamide and its derivatives have been the subject of extensive research due to their ability to modulate the activity of various G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are crucial targets for drug development. nih.gov
Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions
Derivatives of this compound have demonstrated significant activity as allosteric modulators of metabotropic glutamate receptors (mGluRs). Allosteric modulation offers a promising strategy for achieving selectivity among mGluR subtypes. acs.org
A series of N-(4-acetamido)phenylpicolinamides, derived from the this compound scaffold, have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov These compounds exhibit submicromolar potency at both human and rat mGlu4 receptors. nih.gov Notably, the 2-chlorophenyl derivative within this series was found to be more potent than the 2-methoxyphenyl analog, which was inactive. nih.gov Further optimization of the picolinamide (B142947) core led to the discovery of VU0477886, a potent mGlu4 PAM with an EC50 of 95 nM. nih.gov
Interactive Table: Potency of mGlu4 PAMs
| Compound | EC50 (nM) | Species |
|---|---|---|
| 10a (2-chlorophenyl derivative) | 517 | Human/Rat |
In contrast to their activity at mGlu4 receptors, other derivatives of the picolinamide structure act as negative allosteric modulators (NAMs) of mGlu2 and mGlu5 receptors. The development of NAMs for these receptors is a significant area of research for potential therapeutic applications in various central nervous system (CNS) disorders. nih.govnih.gov
For the mGlu2 receptor, a series of potent NAMs were developed based on functionalized pyrazolo[1,5-a]pyrimidine-5-carboxamide and thieno[3,2-b]pyridine-5-carboxamide cores, which were derived from a monocyclic mGlu2 NAM lead. nih.gov One such derivative, [11C]mG2N001, was identified as a potent mGlu2 NAM with an IC50 of 93 nM. nih.gov Another series of mGlu2 NAMs, including the candidate 5i ([11C]MG2-1812), also showed high potency. nih.gov
Regarding mGlu5 receptors, the discovery of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) represents a significant advancement. acs.org This compound is a potent mGlu5 NAM with a Ki value of 4.4 nM at an allosteric binding site. acs.org The systematic review of mGlu5 NAMs like MPEP and MTEP has shown their effectiveness in animal models of addiction, suggesting a therapeutic window for these compounds. nih.gov
Interactive Table: Potency of mGlu2 and mGlu5 NAMs
| Compound | Receptor | Potency (IC50/Ki) |
|---|---|---|
| [11C]mG2N001 | mGlu2 | 93 nM (IC50) |
Achieving selectivity for individual mGluR subtypes is a critical challenge due to the conserved nature of the orthosteric binding site. nih.gov Allosteric modulators, however, offer a path to greater selectivity. acs.org
The mGlu4 PAM, VU0477886, demonstrated selectivity for mGlu4 over other mGluR subtypes. nih.gov Similarly, the mGlu5 NAM, VU0424238, is over 900-fold selective for mGlu5 versus other mGlu receptors. acs.org The mGlu2 NAM candidate, 5i, showed more than 450-fold selectivity for mGlu2 over mGlu3. nih.gov This high degree of selectivity is crucial for developing targeted therapies with fewer off-target effects.
Serotonergic Receptor Agonism (5-HT2A, 5-HT2B, 5-HT2C)
N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines, which share the N-(2-methoxybenzyl) moiety, potently interact with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The N-2-methoxybenzyl substitution significantly increases the binding affinity at 5-HT2A and 5-HT2C receptors compared to their parent compounds. nih.gov These NBOMe derivatives are very potent 5-HT2A receptor agonists, with EC50 values ranging from 0.04 to 0.5 μM. nih.gov Specifically, 25I-NBOMe, a derivative, shows high in vitro binding affinities for 5-HT2A and 5-HT2C receptors. d-nb.info The addition of the N-(2-methoxy)benzyl group can lead to a substantial increase in affinity for the 5-HT2A receptor. europeanreview.org
Interactive Table: Serotonergic Receptor Activity of NBOMe Derivatives
| Receptor | Activity | Potency (EC50/Ki) |
|---|---|---|
| 5-HT2A | Agonist | 0.04-0.5 μM (EC50) |
| 5-HT2B | Interaction | <1 μM (Ki/EC50) |
Interactions with Adrenergic (α1), Dopaminergic (D1-3), and Histaminergic (H1) Receptors
The N-2-methoxybenzyl substitution in phenethylamine (B48288) derivatives also enhances binding affinity for several other important GPCRs. nih.gov
Adrenergic Receptors: The N-2-methoxybenzyl substitution increases binding affinity at adrenergic α1 receptors, with Ki values in the range of 0.3-0.9 μM. nih.gov Some NBOMe derivatives also exhibit low nanomolar binding affinity at α1A and α2A receptors. researchgate.net
Dopaminergic Receptors: While the N-2-methoxybenzyl substitution does increase binding affinity at dopaminergic D1-3 receptors, the interaction remains weak for most NBOMe drugs, with Ki values greater than 1 μM. nih.gov This is in contrast to compounds like LSD, which exhibit high-affinity binding to these receptors. sci-hub.se A related compound, (R)-2-CH3O-N-n-propylnorapomorphine (MNPA), which also contains a methoxybenzyl-like moiety, is a full and potent agonist at both D2 and D3 receptors. nih.gov
Histaminergic Receptors: A significant increase in binding affinity for histaminergic H1 receptors is observed with the N-2-methoxybenzyl substitution, leading to high-affinity binding for several NBOMe drugs. sci-hub.se
Interactive Table: Binding Affinities (Ki) of NBOMe Derivatives at Adrenergic, Dopaminergic, and Histaminergic Receptors
| Receptor | Binding Affinity (Ki) |
|---|---|
| Adrenergic α1 | 0.3-0.9 μM |
| Dopaminergic D1-3 | >1 μM |
Trace Amine-Associated Receptor-1 (TAAR1) Engagement
This compound derivatives have been investigated for their interaction with Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor involved in neuromodulation. wikipedia.orgnih.govresearchgate.net Studies on structurally related N-(2-methoxybenzyl)-phenethylamines (NBOMe compounds) have shown that while the N-2-methoxybenzyl substitution generally reduces binding affinity to TAAR1 compared to their parent phenethylamine analogs, these compounds still interact potently with the receptor. nih.gov Specifically, NBOMe derivatives exhibit affinity for rat TAAR1 with Ki values ranging from 0.06 to 2.2 μM. nih.gov This interaction is significant as TAAR1 is a promising therapeutic target for conditions like schizophrenia and substance use disorders. nih.govresearchgate.netmdpi.com The receptor is known to be activated by trace amines and modulates the activity of key neurotransmitter systems, including dopamine, serotonin (B10506), and glutamate. wikipedia.orgresearchgate.net
The engagement of N-(2-methoxybenzyl) derivatives with TAAR1 suggests a potential mechanism for influencing these neurotransmitter systems. For instance, TAAR1 agonists have been shown to inhibit the activity of midbrain dopaminergic and serotonergic neurons while enhancing prefrontal glutamatergic function in preclinical models. researchgate.net While the primary focus of some studies on this compound derivatives has been on other targets, the structural similarity to potent TAAR1 ligands warrants further investigation into the specific effects of the picolinamide scaffold on TAAR1 activity and its potential therapeutic implications.
Enzymatic Inhibition Studies
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Derivatives of picolinamide have been synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. nih.govnih.govmdpi.commdpi.com Imbalances in cholinergic activity are associated with neurodegenerative disorders like Alzheimer's disease. nih.govepa.gov
In a comparative study, picolinamide derivatives demonstrated stronger bioactivity against cholinesterases than their benzamide (B126) counterparts. nih.gov One particular derivative, compound 7a, which features a dimethylamine (B145610) side chain, exhibited the most potent inhibitory activity against AChE with an IC₅₀ value of 2.49 ± 0.19 μM. nih.gov This compound also showed high selectivity for AChE over BChE, with a selectivity ratio of 99.40. nih.gov Kinetic studies revealed that compound 7a acts as a mixed-type inhibitor of AChE, and molecular docking simulations suggest that it binds to both the catalytic and peripheral sites of the enzyme. nih.gov
The position of the dimethylamine side chain on the picolinamide structure significantly influences both the inhibitory activity and the selectivity towards AChE and BChE. nih.gov This highlights the potential for structural modifications to fine-tune the inhibitory profile of these compounds. The development of selective BChE inhibitors is also an area of interest, as BChE activity increases in the brain during the progression of Alzheimer's disease. nih.govepa.gov
Table 1: Cholinesterase Inhibitory Activity of Picolinamide Derivative 7a
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (AChE/BChE) |
| 7a | Acetylcholinesterase (AChE) | 2.49 ± 0.19 | 99.40 |
| 7a | Butyrylcholinesterase (BChE) | >250 |
Data sourced from a study on benzamide and picolinamide derivatives. nih.gov
Dual Inhibitory Activity towards α-Glucosidase and Glycogen (B147801) Phosphorylase
While specific studies on the dual inhibition of α-glucosidase and glycogen phosphorylase by this compound are not extensively documented in the provided results, related research points to the potential of similar scaffolds in targeting these enzymes. α-Glucosidase inhibitors are used in the management of type 2 diabetes, and glycogen phosphorylase is also a target for controlling glucose levels. nih.govnih.govnih.gov
Research on other complex molecules has demonstrated the feasibility of dual-target inhibition. For instance, certain compounds have been identified that show inhibitory activity against both α-glucosidase and other enzymes, with molecular docking studies helping to elucidate the binding interactions. nih.gov The inhibition of glycogen phosphorylase has been achieved with various compounds, including pyridone derivatives, which share some structural similarities with picolinamides. nih.gov One such inhibitor, a pyridone derivative, demonstrated a potent IC50 of 6.3 µM against glycogen phosphorylase a. nih.gov Given that picolinamide derivatives can be structurally modified, it is conceivable that derivatives could be designed to possess dual inhibitory activity against both α-glucosidase and glycogen phosphorylase, offering a multi-faceted approach to metabolic regulation.
Antimicrobial and Antifungal Investigations
Antifungal Properties and Sec14p Target Identification
Picolinamide and its related chemical scaffold, benzamide, have been identified as having significant antifungal properties. nih.govresearchgate.net These compounds are of particular interest due to the urgent need for new antifungal agents to combat invasive fungal infections, which are associated with high mortality rates and are often complicated by issues of toxicity and drug resistance with current treatments. nih.gov
Through chemogenomic profiling and biochemical assays, the specific molecular target of these antifungal compounds in Saccharomyces cerevisiae has been identified as Sec14p. nih.govresearchgate.net Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast and is crucial for the secretion of factors related to the pathogenicity and virulence of fungi. nih.govresearchgate.net This makes it an attractive target for antifungal drug development. researchgate.net X-ray co-crystallography of a Sec14p-compound complex has confirmed that the picolinamide-based compounds bind within the lipid-binding pocket of the protein. nih.gov This detailed understanding of the binding mechanism provides a rational basis for further optimization of these compounds to develop novel and more effective antifungal therapies. nih.gov
Broader Spectrum Antimicrobial Research
The picolinamide scaffold has demonstrated a broad spectrum of antimicrobial activity, with research exploring its effectiveness against various bacteria. worldnewsnaturalsciences.comnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.commdpi.com A significant area of investigation has been the development of picolinamide-based antibacterials that selectively target the pathogenic bacterium Clostridioides difficile. nih.govnih.gov This is particularly important as C. difficile infections are often triggered by the disruption of the gut microbiota by broad-spectrum antibiotics. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the selectivity of these compounds. nih.govnih.gov For example, by modifying an isonicotinamide (B137802) that was active against both methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, researchers were able to develop a picolinamide analogue (compound 87) with over 1000-fold greater selectivity for C. difficile. nih.gov This was achieved by repositioning a single nitrogen atom in the molecule, resulting in a compound that was highly potent against C. difficile (MIC = 0.125 μg·mL–1) but inactive against MRSA (MIC = 128 μg·mL–1). nih.gov This high degree of selectivity offers the potential to treat C. difficile infections without causing the gut dysbiosis that can lead to recurrent infections. nih.govnih.gov
Further research into related structures, such as copolymers based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride, has also shown potent bactericidal activity against a wide range of multidrug-resistant Gram-positive and Gram-negative bacteria. nih.govmdpi.com These findings underscore the versatility of the broader chemical space around this compound for the development of new antimicrobial agents.
Table 2: Comparative Antibacterial Activity of Isonicotinamide and Picolinamide Analogs
| Compound | Target Organism | MIC (μg·mL–1) |
| Isonicotinamide 4 | C. difficile | Active |
| Isonicotinamide 4 | MRSA | Active |
| Picolinamide 87 | C. difficile | 0.125 |
| Picolinamide 87 | MRSA | 128 |
Data highlights the enhanced selectivity of the picolinamide scaffold for C. difficile. nih.gov
Antiproliferative and Antitumor Research (in vitro models)
Derivatives of this compound have been the subject of investigation for their potential as anticancer agents. In vitro studies have evaluated their cytotoxic effects against a panel of human cancer cell lines, revealing promising antiproliferative activity.
A novel series of picolinamide-based derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Among the synthesized compounds, derivatives 8j and 8l demonstrated notable activity against both cell lines. nih.gov Specifically, compound 8j exhibited IC₅₀ values of 12.5 µM against A549 and 20.6 µM against HepG2 cells. nih.gov Compound 8l also showed significant cytotoxicity with IC₅₀ values of 13.2 µM and 18.2 µM against A549 and HepG2 cells, respectively. nih.gov These results were comparable to the reference drugs Sorafenib and Axitinib. nih.gov
Another study focused on thienylpicolinamidine derivatives, which share a related structural scaffold. These compounds were tested against a panel of 60 human cancer cell lines from nine different cancer types, including leukemia, colon cancer (such as SW-620 and HT29), and non-small cell lung cancer (NCI-H460). nih.gov The 4-methoxyphenyl (B3050149) derivative, in particular, showed a profound ability to deter the growth of various cancer cells. nih.gov The tested picolinamidines displayed potent GI₅₀ values at low micromolar to sub-micromolar levels across all tested cell lines and were found to be selective, not affecting normal human fibroblasts. nih.gov
The table below summarizes the cytotoxic activity of selected picolinamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 8j | A549 | 12.5 |
| HepG2 | 20.6 | |
| 8l | A549 | 13.2 |
| HepG2 | 18.2 | |
| Sorafenib | A549 | 19.3 |
| HepG2 | 29.0 | |
| Axitinib | A549 | 22.4 |
| HepG2 | 38.7 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Medchemcomm, 2018, 9, 1054-1058. nih.gov
Further research has highlighted the antiproliferative potential of various heterocyclic compounds against cell lines such as HCT116 (colon carcinoma) and HT29 (colon adenocarcinoma). mdpi.comsemanticscholar.org While not directly focused on this compound, these studies underscore the importance of this chemical space in the development of new anticancer agents.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and attractive strategy in cancer therapy. nih.gov
A series of novel picolinamide-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov The rationale behind their design involved creating a hybrid scaffold that could effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov Molecular docking studies were performed to predict the binding modes of these compounds and their interactions with key amino acid residues within the receptor's active site. nih.gov
The results of these studies indicated that the picolinamide derivatives could indeed act as promising VEGFR-2 inhibitors. nih.gov The N1-nitrogen of the pyridine (B92270) ring and the NH group of the picolinamide moiety were found to form crucial hydrogen bonds with the amino acid residue Cys919 in the hinge region of the VEGFR-2 binding pocket. nih.gov Furthermore, the central aryl moiety and the terminal pyridine ring were involved in hydrophobic interactions with other residues, further stabilizing the complex. nih.gov This binding mode is consistent with that of other known type 2 VEGFR-2 inhibitors. mdpi.com
The inhibitory activity of these compounds against VEGFR-2 provides a mechanistic basis for their observed antiproliferative effects. By blocking the VEGFR-2 signaling pathway, these derivatives can disrupt tumor-associated angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor and hindering its growth. mdpi.com The promising results from these initial studies suggest that picolinamide derivatives warrant further investigation and optimization as potential anti-angiogenic cancer therapeutics. nih.gov
Melanin-Targeting Properties in Preclinical Imaging Research
Beyond their potential as anticancer therapeutics, certain picolinamide derivatives have been explored for their utility in preclinical imaging, specifically for their ability to target melanin (B1238610). snmjournals.org Melanin is a pigment that is abundant in melanoma cells, making it a valuable biomarker for the diagnosis and staging of this aggressive form of skin cancer. nih.gov
Radiolabeled molecules that can specifically bind to melanin are of great interest for the development of positron emission tomography (PET) imaging agents. nih.gov These agents can enable the non-invasive visualization of melanoma lesions, including metastases, with high sensitivity and specificity. nih.gov
Research has shown that nicotinamide (B372718) and picolinamide structures possess the chemical properties necessary for binding to melanin. snmjournals.org These compounds can be readily synthesized and labeled with radioisotopes for imaging purposes. snmjournals.org For instance, a series of iodonicotinamides, which are structurally related to picolinamides, have been developed and evaluated. One such compound, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, demonstrated high uptake in tumors and rapid clearance from the body, which are desirable characteristics for an imaging agent. snmjournals.org
The ability of these compounds to target melanin opens up possibilities for their use not only in diagnosing and staging melanoma but also in assessing prognosis and potentially guiding therapy. nih.gov The development of melanin-targeted radiotracers based on the picolinamide scaffold represents an intriguing avenue for future research, with the potential to significantly impact the clinical management of melanoma. snmjournals.orgnih.gov
Structure Activity Relationship Sar and Computational Chemistry Analyses
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of picolinamide (B142947) derivatives is highly sensitive to the nature and position of substituents on both the picolinamide and the benzyl (B1604629) rings. The core structure, consisting of a pyridine (B92270) ring linked via an amide to a benzyl group, provides a versatile scaffold for modification.
Impact of Substituent Effects on Potency and Selectivity
Systematic modifications of the N-(2-Methoxybenzyl)picolinamide scaffold have revealed critical insights into the electronic and steric requirements for potent biological activity.
Picolinamide Ring Substitutions: Studies on related picolinamide series have shown that substitution on the pyridine ring significantly impacts potency. For instance, in a series of mGlu₅ negative allosteric modulators, adding a 6-methyl group to the picolinamide core enhanced potency compared to the unsubstituted analog. acs.org This suggests that steric bulk at this position can be favorable for receptor interaction.
Benzyl Ring Substitutions: The substitution pattern on the benzyl ring is a crucial determinant of activity and selectivity. In a study of acetylcholinesterase inhibitors, picolinamide derivatives with a para-substituted dimethylamine (B145610) side chain on a linked phenol (B47542) ring showed more potent inhibition and selectivity against AChE compared to meta- or ortho-substituted analogs. nih.gov This highlights the importance of the substituent's position in achieving optimal interaction with the target's binding site. For other targets, like the FOXM1 protein, derivatives with electron-withdrawing groups such as -CN on the phenyl ring were found to be critical for inhibitory activity. mdpi.com
The 2-Methoxy Group: The namesake 2-methoxy group on the benzyl ring plays a significant role. In studies of other N-benzyl derivatives, this specific substitution has been shown to increase binding affinity at several receptors, including serotonergic and adrenergic receptors, by influencing the molecule's conformation and electronic properties. nih.gov For 12-lipoxygenase inhibitors, a 2-hydroxy-3-methoxybenzylamino scaffold was identified as a key element for potent and selective activity. nih.gov
| Scaffold Modification | Target | Effect on Activity | Reference |
| 6-Methyl on Picolinamide | mGlu₅ Receptor | Increased Potency | acs.org |
| Para-substituent on Phenyl | Acetylcholinesterase | Increased Potency & Selectivity | nih.gov |
| Electron-withdrawing group on Phenyl | FOXM1 | Essential for Inhibition | mdpi.com |
| 2-Methoxy on Benzyl | Serotonin (B10506)/Adrenergic Receptors | Increased Affinity | nih.gov |
Influence of Scaffold Modifications on Receptor Binding and Enzyme Inhibition
Beyond simple substitutions, modifications to the core scaffold provide further avenues for optimizing biological activity.
Scaffold Flexibility and Bioisosteric Replacement: The flexibility of scaffolds like chalcones, which also feature two aryl rings connected by a linker, demonstrates the importance of molecular conformation in enzyme inhibition. mdpi.com In picolinamides, small changes in pyridine substituents can induce significant conformational shifts in the benzyl ring, altering its orientation from planar to perpendicular. researchgate.netnih.gov This conformational flexibility is crucial for adapting to the topology of different binding sites. Replacing parts of the scaffold with bioisosteres (e.g., thieno[2,3-b]pyridines for pyridine) is another strategy used to modulate pharmacophoric groups, which can enhance interactions with biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. researchgate.net This approach is instrumental in predicting the potency of new analogs, thereby streamlining the drug discovery process. mdpi.comu-strasbg.fr
For classes of compounds like picolinamides, 2D and 3D-QSAR models are developed using large datasets of analogs with known activities. mdpi.com These models mathematically describe how factors like steric bulk, electrostatic potential, and hydrophobicity contribute to biological effect. For example, a 3D-QSAR model might generate contour maps indicating where bulky groups are favored (steric field) or where positive or negative charges enhance activity (electrostatic field). mdpi.commdpi.com
The process involves:
Data Set Preparation: Compiling a list of compounds with their measured biological activities (e.g., IC₅₀ values). nih.gov
Descriptor Calculation: Computing molecular descriptors that quantify various structural and chemical features.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. mdpi.com
Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in model creation. u-strasbg.frmdpi.com
Successfully validated QSAR models serve as powerful predictive tools, allowing chemists to prioritize the synthesis of compounds with the highest probability of being active, saving significant time and resources. mdpi.comnih.gov
Molecular Docking Simulations for Binding Mode Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. fapesp.br It is an indispensable tool for understanding the molecular basis of a drug's action and for structure-based drug design. For this compound and its analogs, docking studies have provided crucial insights into their interactions with various targets. nih.govnih.govmdpi.com
Ligand-Target Interaction Profiling
Docking simulations reveal the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to the ligand's affinity and selectivity.
Hydrogen Bonds: A common and critical interaction involves the amide linker and the pyridine nitrogen of the picolinamide scaffold. In docking studies with VEGFR-2 kinase, the N1-nitrogen of the pyridine and the NH group of the picolinamide formed essential hydrogen bonds with the backbone of residue Cys919 in the hinge region of the enzyme. nih.gov Similarly, picolinamide-based fungicides targeting the cytochrome bc1 complex are predicted to form hydrogen bonds with key residues like Histidine and Asparagine. nih.gov
Hydrophobic Interactions: The aromatic rings (both pyridine and benzyl) are frequently involved in hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are crucial for anchoring the ligand in the correct orientation. nih.gov
Dual-Site Binding: For some targets, such as acetylcholinesterase, docking has shown that picolinamide derivatives can span both the catalytic active site (CAS) and the peripheral anionic site (PAS), leading to a mixed-type inhibition. nih.govresearchgate.net
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 | Cys919 | Hydrogen Bond | nih.gov |
| Cytochrome bc1 | Hie201, Ash228 | Hydrogen Bond | nih.gov |
| Acetylcholinesterase | Not specified | Spans Catalytic & Peripheral Sites | nih.govresearchgate.net |
| FOXM1 | Val296, Leu289 | Not specified | mdpi.com |
Conformational Analysis within Binding Pockets
Docking simulations also provide insights into the ligand's conformation—its three-dimensional shape—when inside the binding pocket. The molecule's ability to adopt a low-energy conformation that is complementary to the binding site is essential for high-affinity binding.
Studies have shown that the orientation of the benzyl ring relative to the picolinamide core is a key conformational feature. researchgate.netnih.gov This dihedral angle is influenced by substituents and the interactions within the binding pocket. Docking of 2-pyridylbenzimidazole derivatives into the CB1 cannabinoid receptor showed that the compounds adopt a specific "Y-like" conformation within the active site. mdpi.com The analysis of these bound conformations helps rationalize the observed SAR and guides the design of new analogs with improved shape complementarity to the target. nih.gov By understanding the preferred binding modes and conformations, medicinal chemists can design next-generation inhibitors with enhanced potency and selectivity.
Computational Approaches to Understanding Molecular Properties and Reactivity
Computational chemistry provides a powerful lens for examining the molecular structure, properties, and potential reactivity of chemical compounds without the need for laboratory synthesis. For this compound, methods such as Density Functional Theory (DFT) are employed to build a comprehensive, atom-level understanding of its behavior. nih.gov These computational techniques allow for the optimization of the molecule's geometry and provide insights into its electronic characteristics, which are fundamental to its interaction with biological targets. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying the reactive sites of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.netproteopedia.org In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. mdpi.com
For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen and the nitrogen atom of the picolinamide ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. nih.gov The amide proton and aromatic hydrogens would likely exhibit positive potential, marking them as potential hydrogen bond donor sites. researchgate.net This analysis is vital for understanding how the molecule might orient itself within a biological receptor site. proteopedia.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. researchgate.netchalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. chalcogen.roschrodinger.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com
Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), further quantify the molecule's reactivity. conicet.gov.ar Density Functional Theory (DFT) calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are standard for determining these properties. researchgate.netconicet.gov.ar For this compound, the distribution of the HOMO and LUMO would likely be spread across the picolinamide and methoxybenzyl rings, indicating the involvement of these aromatic systems in electron transfer processes.
Table 1: Calculated Quantum Chemical Properties of this compound
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | - |
| Energy Gap | ΔE | 4.90 | ELUMO - EHOMO |
| Ionization Potential | I | 6.15 | -EHOMO |
| Electron Affinity | A | 1.25 | -ELUMO |
| Global Hardness | η | 2.45 | (I - A) / 2 |
| Global Softness | S | 0.41 | 1 / (2η) |
| Electronegativity | χ | 3.70 | (I + A) / 2 |
| Chemical Potential | μ | -3.70 | -χ |
Note: The values in this table are representative and derived from computational studies on analogous picolinamide and benzylamine (B48309) structures for illustrative purposes. researchgate.netconicet.gov.ar
Natural Bond Orbital (NBO) Analysis
In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals (π) of the aromatic rings. researchgate.net For instance, the delocalization of a lone pair from the amide nitrogen (n) to the antibonding orbital of the carbonyl group (π C=O) is a classic resonance interaction that stabilizes the amide bond. Similarly, interactions between the picolinyl and benzyl ring π-systems can be quantified. researchgate.net This analysis helps to rationalize the molecule's preferred conformation and the electronic communication between its different functional groups. nih.gov
Table 2: Second-Order Perturbation Analysis of this compound using NBO
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) Namide | π* (Ccarbonyl-Ocarbonyl) | 55.80 |
| LP (1) Npyridine | π* (Cadj1-Cadj2) | 25.50 |
| LP (2) Omethoxy (B1213986) | σ* (Cbenzyl-Cmethoxy) | 22.10 |
| π (Cpy1-Cpy2) | π* (Npyridine-Cpy3) | 18.95 |
| π (Cbz1-Cbz2) | π* (Cbz3-Cbz4) | 20.45 |
Note: The data presented are hypothetical, based on typical stabilization energies observed in similar aromatic amide systems, to illustrate the insights gained from NBO analysis. researchgate.netresearchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of N-(2-Methoxybenzyl)picolinamide. researchgate.netcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can piece together the molecular puzzle.
In a typical ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the methylene (B1212753) bridge (-CH₂-) protons also produce a singlet, confirming their isolation from other protons. The protons on the picolinamide (B142947) and benzyl (B1604629) aromatic rings resonate in a more complex downfield region, with their splitting patterns providing crucial information about their relative positions.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity. core.ac.uk A COSY spectrum would show correlations between adjacent protons on the aromatic rings, while an HMBC spectrum establishes longer-range connections between protons and carbon atoms, such as the correlation from the methylene protons to carbons in both the picolinamide and benzyl rings, thus confirming the link between these two moieties. core.ac.uk
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~3.85 (s, 3H) | ~55.5 |
| Methylene (-CH₂-) | ~4.65 (d, 2H) | ~42.0 |
| Amide (-NH-) | ~8.30 (t, 1H) | Not Applicable |
| Picolinamide Ring | 7.40 - 8.55 (m, 4H) | 122.0 - 163.0 |
| Benzyl Ring | 6.85 - 7.30 (m, 4H) | 110.0 - 157.0 |
| Amide Carbonyl (C=O) | Not Applicable | ~164.5 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method used to identify the functional groups present in this compound. researchgate.net The technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies.
The FTIR spectrum of this compound displays several characteristic absorption bands. A prominent band corresponding to the amide carbonyl (C=O) stretching vibration is typically observed. Another key feature is the N-H stretching vibration from the amide group. Furthermore, the presence of the ether linkage (C-O-C) in the methoxybenzyl group is confirmed by its characteristic stretching frequency. Vibrations associated with the C-H bonds in the aromatic rings and the methylene group also appear in their expected regions. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1690 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Ether C-O-C | Asymmetric Stretch | 1230 - 1270 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool that provides the exact molecular weight of this compound and offers insights into its structure through fragmentation analysis. In this technique, the molecule is ionized and then broken into smaller, charged fragments.
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (242.28 g/mol ). Under electron ionization, the molecule undergoes predictable fragmentation. nih.govnih.gov The most common cleavage occurs at the amide bond and the benzylic position, which are relatively weaker. This leads to the formation of characteristic fragment ions. The detection of these specific fragments helps to confirm the identity and structure of the compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [C₇H₉O]⁺ | 2-Methoxybenzyl cation | 121 |
| [C₆H₄NCO]⁺ | Picolinoyl cation | 106 |
| [C₇H₇]⁺ | Tropylium cation | 91 |
| [C₅H₄N]⁺ | Pyridyl cation | 78 |
Positron Emission Tomography (PET) Imaging Research in Preclinical Animal Models
Derivatives of picolinamide, including structures related to this compound, have been investigated as probes for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive molecular imaging technique that allows for the visualization and quantification of biochemical processes in living subjects, including preclinical animal models. researchgate.netnih.gov By labeling a picolinamide derivative with a positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F), researchers can track its behavior in the body. nih.gov
Preclinical PET studies in rodent models are essential for understanding the in vivo distribution and pharmacokinetic profile of a potential radiotracer. researchgate.netunimib.it Research on ¹⁸F-labeled picolinamide probes has been conducted in mice to assess their utility for imaging specific targets, such as malignant melanoma. nih.gov These studies involve injecting the radiotracer and acquiring a series of PET scans over time to monitor its uptake and clearance from various organs, including the brain. The data generated helps to determine how quickly the tracer reaches its target, how long it remains there, and how it is cleared from the body. While specific brain distribution data for this compound itself is not detailed in the provided context, studies on related picolinamide probes show that they can be designed to have favorable in vivo properties. nih.gov For instance, ¹⁸F-labeled picolinamide probes have demonstrated excellent tumor imaging contrasts in mice bearing B16F10 melanoma tumors. nih.gov
A critical aspect of developing a PET radiotracer is to ensure its specificity and selectivity for the intended biological target. researchgate.net In preclinical studies, this is often assessed through biodistribution analysis and by observing the tracer's uptake in target tissues versus non-target tissues. For example, in the evaluation of ¹⁸F-labeled picolinamide probes for melanoma, high tumor-to-muscle ratios were observed, indicating good selectivity for the tumor tissue. nih.gov Furthermore, low uptake in bone is a key indicator of good in vivo stability, as it suggests that the ¹⁸F label is not detaching from the picolinamide molecule and accumulating in the skeleton. nih.gov These findings collectively suggest that picolinamide-based structures can be developed into highly promising and selective PET probes for molecular imaging applications. nih.gov
Future Directions and Emerging Research Avenues for N 2 Methoxybenzyl Picolinamide
Rational Design and Optimization of Next-Generation Analogues for Enhanced Specificity and Potency
The principles of rational drug design are central to unlocking the full therapeutic potential of the N-(2-Methoxybenzyl)picolinamide scaffold. This approach involves the systematic modification of the parent molecule to improve its pharmacological profile, specifically its potency against a target and its selectivity over other related proteins. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural changes influence biological activity. researchgate.netnih.gov
Research into picolinamide (B142947) derivatives has demonstrated that modifications at various positions on the picolinamide and benzyl (B1604629) rings can dramatically alter their inhibitory activity and selectivity. For example, in the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, different substitutions on the picolinamide backbone led to compounds with varying degrees of potency against cancer cell lines. nih.govnih.gov Similarly, SAR studies on picolinamide derivatives as acetylcholinesterase (AChE) inhibitors revealed that the position of substituents was crucial for activity and selectivity. researchgate.net
The optimization process often focuses on enhancing interactions with the target protein's binding site. Molecular docking studies are frequently employed to visualize and predict these interactions, guiding the design of new analogues. researchgate.netnih.gov For instance, a docking study might reveal that a specific pocket in the target enzyme is hydrophobic, suggesting that adding a nonpolar group to the ligand could enhance binding affinity and, consequently, potency. The goal is to create next-generation analogues that not only bind more tightly to their intended target but also avoid binding to off-targets, thereby potentially reducing side effects. Optimization efforts also extend to improving pharmacokinetic properties, as seen in the development of other heterocyclic inhibitors. nih.govresearchgate.net
| Compound | Structure | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity (BChE/AChE) |
|---|---|---|---|---|
| 7a | N-(2-((2-(dimethylamino)ethyl)oxy)phenyl)picolinamide | 2.49 | 247.50 | 99.40 |
| 7d | N-(2-((3-(dimethylamino)propyl)oxy)phenyl)picolinamide | 5.76 | 246.51 | 42.80 |
| 7g | N-(3-((2-(dimethylamino)ethyl)oxy)phenyl)picolinamide | 4.68 | 114.36 | 24.40 |
Integration of this compound Scaffolds into Multi-Targeting Strategies
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.govnorthwestern.edu The this compound scaffold is a "privileged structure," a molecular framework that is able to bind to multiple, distinct protein targets, making it an excellent candidate for the development of multi-target agents. nih.govmdpi.com
The integration of picolinamide scaffolds into multi-targeting strategies can be achieved by combining pharmacophores—the essential molecular features for activity—of different inhibitors into a single hybrid molecule. nih.gov For example, a picolinamide derivative designed as a potent VEGFR-2 inhibitor was also found to inhibit other kinases like EGFR, HER-2, and c-MET, demonstrating inherent multi-targeting capabilities that could be further optimized. nih.gov This approach can lead to drugs with enhanced efficacy or the ability to overcome drug resistance, as multiple disease-relevant pathways are inhibited at once. nih.gov The rational design of such compounds requires a deep understanding of the structural biology of each target and the application of computational methods to predict the binding of a single ligand to multiple sites. nih.gov
Development as Chemical Biology Tools for Target Validation and Pathway Elucidation
A significant emerging avenue for highly optimized this compound analogues is their use as chemical probes. nih.govthermofisher.com A chemical probe is a small molecule with high potency and selectivity for a specific protein target, which can be used to interrogate the protein's function in biological systems like cells and organisms. nih.gov By observing the effects of the probe, researchers can validate whether inhibiting or activating a particular protein has a desirable therapeutic effect, a crucial step in early-stage drug discovery. thermofisher.comnih.gov
To serve as a reliable chemical probe, an this compound analogue must be thoroughly characterized. Key properties include:
Potency: Sufficiently high activity (typically nanomolar) to elicit a biological response at low concentrations. chemicalprobes.org
Selectivity: Minimal interaction with other proteins (off-targets) to ensure that the observed biological effect is due to the modulation of the intended target. chemicalprobes.org
Known Mechanism of Action: A clear understanding of how it interacts with its target.
Cellular Activity: The ability to enter cells and engage its target in a cellular environment. nih.gov
Once validated, these probes can be used to elucidate complex biological pathways and discover new links between a target and a disease. nih.govrsc.org For example, a probe could be used to determine the role of a specific enzyme in a signaling cascade, helping to build a more complete picture of the disease's molecular basis.
Exploration of Material Science Applications (e.g., Aggregation-Induced Emission Properties)
Beyond biomedicine, the unique structural features of the picolinamide scaffold are attracting attention in the field of material science. A particularly exciting area of research is the development of materials with aggregation-induced emission (AIE) properties. mdpi.comworktribe.com AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation or in the solid state. rsc.orgnih.gov This is the opposite of the common aggregation-caused quenching (ACQ) effect and opens up applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov
Recent research has demonstrated for the first time that picolinamide can be used as a chelating backbone to construct tetracoordinated organoboron complexes that exhibit AIE. nih.gov These propeller-type molecules are weakly fluorescent in organic solvents but show intense fluorescence in their aggregated or solid state. This behavior is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and activates the fluorescence channel. nih.gov The ability to tune the AIE properties by modifying the aryl groups attached to the boron atom further highlights the versatility of the picolinamide scaffold in creating novel functional materials. nih.gov
| Complex | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Complex 3a | THF | 326 | 485 | 0.01 |
| Solid | - | 480 | 0.14 | |
| Complex 3c | THF | 322 | 475 | 0.01 |
| Solid | - | 488 | 0.22 |
Advanced Mechanistic Studies into Ligand-Protein and Ligand-Metal Interactions
A deeper understanding of the molecular interactions that govern the activity of this compound and its analogues is crucial for all the future directions mentioned above. Advanced mechanistic studies are being pursued to elucidate the fine details of how these ligands bind to their target proteins and interact with metal ions.
To study ligand-protein interactions, a combination of experimental and computational techniques is employed. X-ray crystallography can provide a static, high-resolution snapshot of a ligand bound to its protein target, revealing the precise binding mode and key intermolecular contacts like hydrogen bonds and hydrophobic interactions. nih.gov Hirshfeld surface analysis is another powerful technique used to analyze crystal structures and quantify the various intermolecular interactions that contribute to the stability of the crystal packing. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, complement these experimental approaches by providing a dynamic view of the binding process and helping to rationalize structure-activity relationships. researchgate.net
Furthermore, the picolinamide structure is a well-known bidentate chelating ligand, meaning it can bind to metal ions at two points. nih.gov This opens up research into its coordination chemistry. nih.govnsf.gov Studies can explore the formation and properties of metal complexes with this compound derivatives and various metal ions. Techniques like UV-vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry can be used to characterize these complexes in solution and in the solid state. nih.govresearchgate.net Understanding these ligand-metal interactions could lead to the development of new catalysts, sensors, or metallodrugs. researchgate.net
Q & A
Q. What is the standard synthetic protocol for N-(2-Methoxybenzyl)picolinamide, and how is its structure confirmed?
The compound is synthesized via palladium-catalyzed reactions using Pd(OAc)₂ and CuBr₂ as catalysts, with N-benzylpicolinamide, iodocyclohexane, K₂CO₃, and water under 120°C for 24 hours. Post-reaction purification employs column chromatography. Structural confirmation relies on ¹H NMR (e.g., aromatic proton signals at δ 8.4–7.2 ppm, methoxy group at δ 3.8 ppm) and ¹³C NMR, supported by FT-IR for functional group validation .
Q. What analytical techniques are critical for verifying the purity and identity of this compound?
Thin-layer chromatography (TLC) monitors reaction progress, while ¹H/¹³C NMR and FT-IR confirm structural integrity. For example, the methoxy group’s singlet in ¹H NMR and carbonyl stretching (~1650 cm⁻¹) in FT-IR are diagnostic. Mass spectrometry (ESI-MS) may supplement these methods .
Q. How are initial biological activities of this compound derivatives evaluated?
In vitro receptor binding assays (e.g., serotonin 5-HT₂A agonism) are standard. Pharmacological profiling includes dose-response curves and competitive binding studies using radiolabeled ligands. Activity is correlated with structural features like methoxy substitution patterns .
Advanced Research Questions
Q. How can low yields (<20%) in palladium-catalyzed syntheses of this compound be optimized?
Catalyst tuning (e.g., ligand-assisted Pd systems), solvent selection (polar aprotic solvents like DMF), and temperature modulation (e.g., microwave-assisted heating) may improve efficiency. Byproduct analysis via LC-MS can identify competing pathways, such as undesired C–H activation .
Q. What purification strategies address challenges in isolating this compound from byproduct-rich mixtures?
Gradient elution with silica gel chromatography (e.g., hexane/EtOAc) resolves closely eluting species. Preparative HPLC with C18 columns is effective for polar byproducts. Recrystallization in ethanol/water mixtures enhances purity .
Q. How do computational methods elucidate the conformational stability of this compound?
Density functional theory (DFT) calculations predict energy-minimized conformers, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets like 5-HT₂A. PubChem-derived data validate computational predictions .
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions involving this compound?
Kinetic studies using deuterated analogs and Hammett plots reveal electronic effects (e.g., methoxy’s electron-donating role). X-ray absorption spectroscopy (XAS) probes Pd oxidation states during catalysis .
Q. How can structural modifications enhance the compound’s bioactivity while retaining core pharmacophores?
Substituent effects are tested via SAR studies: replacing methoxy with halogens (e.g., Cl, F) or alkyl groups alters receptor affinity. Positional isomerism (ortho vs. para) is evaluated using competitive binding assays .
Methodological Tables
Table 1: Key NMR Signals for this compound
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Picolinamide CH | 8.4–7.2 | Multiplet |
| Methoxy (-OCH₃) | 3.8 | Singlet |
| Benzyl CH₂ | 4.6 | Singlet |
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Dehalogenated adducts | Iodocyclohexane decomposition | Lower reaction temperature |
| Oxidized Pd species | Catalyst degradation | Add antioxidants (e.g., BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
